molecular formula C9H16BrNO B2642250 1-[4-(2-bromoethyl)piperidin-1-yl]ethanone CAS No. 958026-52-3

1-[4-(2-bromoethyl)piperidin-1-yl]ethanone

Cat. No.: B2642250
CAS No.: 958026-52-3
M. Wt: 234.137
InChI Key: GRCVHPIXPCJPHO-UHFFFAOYSA-N
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Description

1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C8H15BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromoethyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-bromoethyl)piperidin-1-yl]ethanone typically involves the reaction of piperidine with 2-bromoethanol under acidic conditions to form the intermediate 4-(2-bromoethyl)piperidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-bromoethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide: Similar structure but contains a piperazine ring instead of piperidine.

    1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide: Contains a methyl group on the piperazine ring.

    2-(2-Bromoethyl)-1-methylpiperidine hydrobromide: Contains a methyl group on the piperidine ring.

Uniqueness

1-[4-(2-Bromoethyl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a bromoethyl group and a carbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(2-bromoethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCVHPIXPCJPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-[4-(2-hydroxy-ethyl)-piperidin-1-yl]-ethanone (0.500 g, 2.92 mmol) in dichloromethane (15 mL) was added carbon tetrabromide 1.45 g, 4.38 mmol), triphenyl phosphine (0.728 g, 2.77 mmol) and imidazole (0.398 g, 5.84 mmol) at 0° C. The temperature of the reaction mixture was slowly raised to room temperature and stirring continued at rt for 18 h. The reaction was diluted with dichloromethane and washed with water. The organic layer was dried (Na2SO4), filtered, and the solvent was evaporated. The product was chromatographed over silica gel using gradient of 0-10% methanol in dichloromethane. GC-MS m/z 235.
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0.398 g
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15 mL
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Synthesis routes and methods II

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